molecular formula C12H12N2O3 B8430041 6-dimethylamino-4-methyl-1H-quinoline-2,5,8-trione

6-dimethylamino-4-methyl-1H-quinoline-2,5,8-trione

Cat. No.: B8430041
M. Wt: 232.23 g/mol
InChI Key: ZRQXYUPQWNVFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-dimethylamino-4-methyl-1H-quinoline-2,5,8-trione is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

6-(dimethylamino)-4-methyl-1H-quinoline-2,5,8-trione

InChI

InChI=1S/C12H12N2O3/c1-6-4-9(16)13-11-8(15)5-7(14(2)3)12(17)10(6)11/h4-5H,1-3H3,(H,13,16)

InChI Key

ZRQXYUPQWNVFRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)C(=CC2=O)N(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 233 mg (1.34 mmol) of trans-cinnamaldehyde N,N-dimethylhydrazone was added to a solution of 4-methyl-1H-quinoline-2,5,8-trione (127 mg, 0.67 mmol) in dry chloroform (120 ml). The reaction was stirred under nitrogen at room temperature for 3 days, with periodical additions of solvent (100 ml each 12 h). A further amount of 166 mg (0.61 mmol) of the hydrazone was added, and the reaction was refluxed for 24 h and evaporated to dryness, and the residue was purified by silica gel chromatography using a gradient elution, starting with neat dichloromethane to dichloromethane/ethyl acetate (7:3), to yield 204 mg of the starting diene, 72 mg (35%) of 2 and 160 mg of 6-dimethylamino-4-methyl-1H-quinoline-2,5,8-trione.
Quantity
233 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
hydrazone
Quantity
166 mg
Type
reactant
Reaction Step Two
Name
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.